molecular formula C14H9F3O3 B12094990 (4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone CAS No. 651054-55-6

(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone

Katalognummer: B12094990
CAS-Nummer: 651054-55-6
Molekulargewicht: 282.21 g/mol
InChI-Schlüssel: AXWXWVKSYVFLKS-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone is an organic compound that belongs to the class of aromatic ketones It features a methanone group bonded to a 4-hydroxyphenyl group and a 4-(trifluoromethoxy)phenyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation reaction, where 4-hydroxybenzoyl chloride reacts with 4-(trifluoromethoxy)benzene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The ketone group can be reduced to form the corresponding alcohol.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base or acid catalyst.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Ethers or esters, depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific pharmacological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of (4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone involves its interaction with specific molecular targets and pathways. For example, its hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The trifluoromethoxy group can enhance the compound’s lipophilicity, affecting its ability to cross cell membranes and interact with intracellular targets.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • (4-Methoxyphenyl)[4-(trifluoromethyl)phenyl]methanone
  • 4-(Trifluoromethoxy)phenylhydrazine
  • 4-(Trifluoromethyl)phenol

Uniqueness

(4-Hydroxyphenyl)[4-(trifluoromethoxy)phenyl]methanone is unique due to the presence of both a hydroxyl group and a trifluoromethoxy group. This combination imparts distinct chemical and physical properties, such as increased reactivity and enhanced lipophilicity, making it valuable for various applications in research and industry.

Eigenschaften

CAS-Nummer

651054-55-6

Molekularformel

C14H9F3O3

Molekulargewicht

282.21 g/mol

IUPAC-Name

(4-hydroxyphenyl)-[4-(trifluoromethoxy)phenyl]methanone

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-3-10(4-8-12)13(19)9-1-5-11(18)6-2-9/h1-8,18H

InChI-Schlüssel

AXWXWVKSYVFLKS-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)OC(F)(F)F)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.